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molecular formula C12H21N3O B1647267 4-(1-ethyl-3-methoxy-4-methyl-1H-pyrazol-5-yl)Piperidine

4-(1-ethyl-3-methoxy-4-methyl-1H-pyrazol-5-yl)Piperidine

Cat. No. B1647267
M. Wt: 223.31 g/mol
InChI Key: CXGWWRIMDXVVLZ-UHFFFAOYSA-N
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Patent
US07125887B2

Procedure details

The title compound was prepared from 1-tert-butoxycarbonyl-4-(1-ethyl-3-methoxy-4-methyl-(1H)-pyrazol-5-yl)piperidine (Step E) using a procedure analogous to that described for Piperidine 14, Step F. 1H-NMR (500 MHz) δ 1.33 (t, J=7.1, 3H), 1.70–1.73 (m, 2H), 1.86–1.96 (m, 5H), 2.67–2.72 (m, 3H), 3.19–3.21 (m, 2H), 3.89 (s, 3H), 3.99 (q, J=7.1, 2H).
Name
1-tert-butoxycarbonyl-4-(1-ethyl-3-methoxy-4-methyl-(1H)-pyrazol-5-yl)piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([C:14]2[N:18]([CH2:19][CH3:20])[N:17]=[C:16]([O:21][CH3:22])[C:15]=2[CH3:23])[CH2:10][CH2:9]1)=O)(C)(C)C.N1CCCCC1>>[CH2:19]([N:18]1[C:14]([CH:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)=[C:15]([CH3:23])[C:16]([O:21][CH3:22])=[N:17]1)[CH3:20]

Inputs

Step One
Name
1-tert-butoxycarbonyl-4-(1-ethyl-3-methoxy-4-methyl-(1H)-pyrazol-5-yl)piperidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C1=C(C(=NN1CC)OC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N1N=C(C(=C1C1CCNCC1)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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